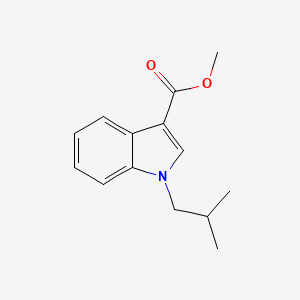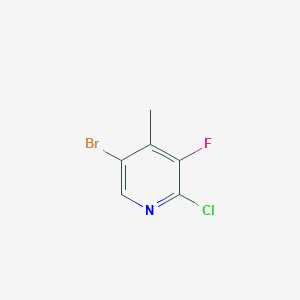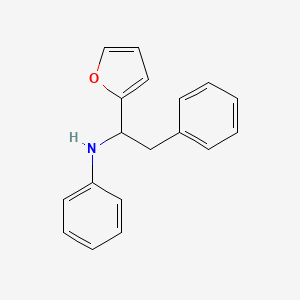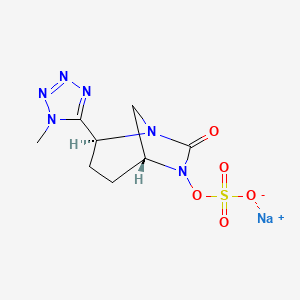
Methyl 1-isobutylindole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-isobutylindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-isobutylindole-3-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines . Microwave-assisted synthesis has also been reported, providing high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis or palladium-catalyzed coupling reactions. These methods are optimized for high efficiency and yield, making them suitable for commercial production .
化学反応の分析
Types of Reactions
Methyl 1-isobutylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents.
Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, amines, and substituted indole derivatives .
科学的研究の応用
Methyl 1-isobutylindole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Methyl 1-isobutylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 1-isobutylindole-3-carboxylate include other indole derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high regioselectivity and yield in synthesis make it a valuable compound for various applications .
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
methyl 1-(2-methylpropyl)indole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-10(2)8-15-9-12(14(16)17-3)11-6-4-5-7-13(11)15/h4-7,9-10H,8H2,1-3H3 |
InChIキー |
HIUWCFABWHVIOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)






![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

